molecular formula C5H8ClN7 B2499422 (2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride CAS No. 2279122-18-6

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride

Cat. No.: B2499422
CAS No.: 2279122-18-6
M. Wt: 201.62
InChI Key: XSPAFABWSZWYRQ-UHFFFAOYSA-N
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Description

(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride: is a compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen-bonding and dipole interactions, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Chemistry: In chemistry, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: In medicine, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique properties make it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications extend to the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to changes in their activity and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes with biological targets makes it particularly valuable in drug discovery and development .

Properties

IUPAC Name

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAFABWSZWYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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